Product packaging for 3-Aminoazepan-2-one(Cat. No.:CAS No. 17929-90-7)

3-Aminoazepan-2-one

Cat. No.: B099726
CAS No.: 17929-90-7
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-UHFFFAOYSA-N
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Description

2-aminohexano-6-lactam is an amino acid amide obtained by the intramolecular condensation of the terminal amino group with the carboxy group in lysine. It is a member of caprolactams and an amino acid amide. It is functionally related to an epsilon-caprolactam.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B099726 3-Aminoazepan-2-one CAS No. 17929-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoazepan-2-one
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InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)
Source PubChem
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InChI Key

BOWUOGIPSRVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60883255
Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Molecular Weight

128.17 g/mol
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CAS No.

671-42-1, 17929-90-7
Record name 3-Aminoazepan-2-one
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Record name 2H-Azepin-2-one, 3-aminohexahydro-
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Synthesis Methodologies for 3 Aminoazepan 2 One and Its Derivatives

Classical Chemical Synthesis Approaches

Traditional organic synthesis provides a robust toolkit for the formation of the 3-aminoazepan-2-one scaffold. These methods primarily rely on the formation of the seven-membered azepane ring through various cyclization strategies.

The construction of the azepane ring is a key step in the synthesis of this compound. This is often challenging due to slower cyclization kinetics for forming medium-sized rings. mdpi.com Various strategies have been developed to overcome this, including intramolecular and intermolecular reactions.

Both intra- and intermolecular cyclization reactions are employed in the synthesis of azepane derivatives. Intramolecular cyclization is a common strategy where a linear precursor containing both the nucleophile and the electrophile is induced to form the ring. For instance, the cyclization of methyl esters derived from natural amino acids like ornithine and lysine (B10760008) can produce the corresponding lactams, which are precursors to 3-aminoazepanes. acs.orgresearchgate.net An intramolecular 1,7-carbonyl-enamine cyclization has also been explored as a method for azepine ring closure. chem-soc.si

Intermolecular approaches involve the reaction of two or more separate molecules to build the ring system. A one-pot intermolecular Michael addition followed by an intramolecular aza-Wittig reaction and reduction has been used to create 2-arylazepanes. doi.org Another example is a tandem amination/cyclization of functionalized allenynes with amines, catalyzed by copper(I), to produce azepine derivatives. mdpi.com This tandem approach combines an intermolecular amine addition with an intramolecular cyclization. mdpi.com

Recent advancements include photocatalytic radical-induced cyclization reactions, which can proceed through either intermolecular or intramolecular pathways to construct various heterocyclic rings. rsc.org The aza-Wacker reaction, an oxidative amination of alkenes, has also been developed for both intra- and intermolecular cyclizations to form nitrogen-containing heterocycles. acs.org

The choice of starting materials is crucial in directing the outcome of cyclization reactions for the synthesis of this compound and its derivatives.

A facile and efficient synthesis of derivatives containing the this compound backbone utilizes 1,4-protected piperazine-2,5-diones and alkynes as starting materials. thieme-connect.comscispace.com The nature of the protecting group on the piperazine-2,5-dione was found to significantly influence the reaction's efficiency. thieme-connect.comscispace.com For instance, alkanoyl-protecting groups with cesium carbonate as the base, or benzoyl-protecting groups with triethylamine (B128534) as the base, led to higher efficiency. thieme-connect.comscispace.com Conversely, benzyl (B1604629) or allyl protecting groups did not yield the desired product with a variety of bases. thieme-connect.comscispace.com

Natural amino acids, specifically L-ornithine and L-lysine, serve as readily available starting materials for the synthesis of chiral 3-aminopiperidines and 3-aminoazepanes. rsc.orgacs.orgresearchgate.net The cyclization of methyl esters derived from these amino acids is a key step in producing the corresponding lactams. acs.orgresearchgate.net

Alkynic sulfonamides are another class of starting materials used in gold-catalyzed intramolecular hydroamination to construct azepine frameworks through a 7-exo-dig cyclization. beilstein-journals.org The structure of the alkyne substrate, whether terminal or internal, can affect the reaction's success with conventional catalysts. beilstein-journals.org

The table below summarizes the impact of different starting materials and their protecting groups on the synthesis of azepane derivatives.

Starting Material(s)Protecting Group(s)Base/CatalystOutcome
1,4-Protected piperazine-2,5-diones and alkynesAlkanoylCesium carbonateHigh efficiency
1,4-Protected piperazine-2,5-diones and alkynesBenzoylTriethylamineHigh efficiency
1,4-Protected piperazine-2,5-diones and alkynesBenzyl or AllylVarious basesNo reaction
L-Ornithine and L-Lysine methyl estersN/AN/AFormation of corresponding lactams
Alkynic sulfonamidesN/AGold(I) complexConstruction of azepine frameworks

Catalysts play a pivotal role in facilitating the cyclization reactions required for the synthesis of the azepane ring structure. Both acid-mediated and metal-catalyzed systems are widely employed. acs.org

Cyclization Reactions for Azepane Ring Formation

Catalytic Systems in Cyclization Reactions
Acid-Mediated Cyclizations

Brønsted and Lewis acids are commonly used to mediate cyclization reactions for the formation of seven-membered nitrogen heterocycles. acs.org The aza-Prins cyclization, a powerful tool for synthesizing nitrogenous heterocycles, is a key example of an acid-mediated process. acs.org In one instance, an acid-promoted ring-opening of annulated azirines was developed to produce a range of azepan-2-ones. doi.org

The Nazarov cyclization, which is the synthesis of cyclopentenones from divinyl ketones, can be catalyzed by strong Lewis or Brønsted acids. organic-chemistry.org While not directly forming an azepane, this demonstrates the principle of acid-catalyzed electrocyclic reactions. organic-chemistry.org

Metal-Catalyzed Cyclization

Transition metal catalysis has become a powerful method for constructing heterocyclic ring systems. mdpi.com A variety of metals, including palladium, copper, iron, and gold, have been utilized to catalyze the formation of azepanes. mdpi.combeilstein-journals.orgresearchgate.netrsc.org

Palladium: Palladium-catalyzed cyclization is a versatile method. For example, the intramolecular N-alkylation of an N-tosyl amino alcohol to yield a tricyclic azepane can be effected under Mitsunobu conditions, which often involve phosphine (B1218219) reagents that can be considered in the context of palladium catalysis reaction cycles. doi.org

Copper: Copper(I) catalysts have been used in the tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com A copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has also been developed for the synthesis of dibenzo[b,d]azepines. rsc.org

Iron: Iron(III) salts have been employed as sustainable catalysts for the silyl (B83357) aza-Prins cyclization to synthesize tetrahydroazepines. acs.org Iron-catalyzed reductive amination of 6-aminohexanoic acid with various carbonyl compounds also yields N-substituted azepanes. doi.org Additionally, iron(II)-catalyzed cascade reactions of γ,δ-unsaturated oxime esters have been used to prepare azepine derivatives. researchgate.net

Gold: Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides allows for the construction of azepine frameworks. beilstein-journals.org A gold-phosphine complex can facilitate 7-exo-dig cyclization. beilstein-journals.org

Zinc: Zinc(II) triflate (Zn(OTf)₂) has been used as a catalyst for the cyclocarboamination of o-alkynylbenzaldehydes with tertiary alkyl primary amines to produce 3-aminoindenes, showcasing its utility in forming cyclic amine structures. rsc.org

The table below provides a summary of various metal-catalyzed cyclization reactions leading to azepane or related heterocyclic structures.

CatalystReaction TypeStarting MaterialsProduct
Iron(III) saltsSilyl aza-Prins cyclization1-Amino-3-triphenylsilyl-4-pentenes and aldehydesTetrahydroazepines
Copper(I)Tandem amination/cyclizationFunctionalized allenynes and aminesCF₃-containing azepine-2-carboxylates
Gold(I) complexIntramolecular hydroaminationAlkynic sulfonamidesAzepine frameworks
Palladium(II)Conjugate additionEnantiopure α,β-unsaturated ketones/esters and boronic acidsγ-hydroxy or γ-amino substituted products
Rhodium(III)C-H activation/cyclizationN-methoxyarylamides and 3-diazooxindolesIsochromenoindolones
Zinc(II) triflateCyclocarboaminationo-Alkynylbenzaldehydes and tertiary alkyl primary amines3-Aminoindenes
1.1.1.3.2.1. Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of carboxamide derivatives of this compound. uc.ptresearchgate.net This methodology typically involves the reaction of an iodoalkene or iodoarene with this compound as the N-nucleophile in the presence of a palladium catalyst and carbon monoxide. uc.ptresearchgate.net

Research by Kollár and colleagues has demonstrated the utility of this approach. uc.pt They utilized 3-aminolactams, including this compound, in the aminocarbonylation of iodoalkenes and iodoarenes. The reactions were carried out using a Pd(OAc)₂/PPh₃ catalyst system in the presence of triethylamine (Et₃N) as a base under a carbon monoxide atmosphere (1 bar). uc.pt This method proved effective for generating compounds of pharmacological interest. uc.pt

However, the reactivity of the substrates can vary. For instance, while iodoalkenes were readily converted to the corresponding carboxamides under mild conditions, iodobenzene (B50100) showed decreased reactivity with this compound. researchgate.netresearchgate.net To overcome this, increasing the carbon monoxide pressure to 40 bar was found to enhance the reactivity of iodo(hetero)aromatic substrates. Interestingly, this change in conditions also shifted the chemoselectivity towards the formation of 2-ketocarboxamides, resulting from double carbon monoxide insertion. researchgate.netresearchgate.net The choice of ligand is also critical; replacing triphenylphosphine (B44618) (PPh₃) with Xantphos allowed for the chemoselective formation of the desired carboxamides under milder conditions. researchgate.netresearchgate.net

Table 1: Palladium-Catalyzed Aminocarbonylation with this compound

Substrate Catalyst System CO Pressure (bar) Product Type Reference
Iodoalkenes Pd(OAc)₂/PPh₃ 1 Carboxamide uc.ptresearchgate.net
Iodobenzene Pd(OAc)₂/PPh₃ 1 Low Conversion researchgate.netresearchgate.net
Iodo(hetero)aromatics Pd(OAc)₂/PPh₃ 40 2-Ketocarboxamide researchgate.netresearchgate.net

Reduction of Precursor Compounds to this compound

A common and effective strategy for the synthesis of this compound involves the reduction of a suitable precursor, most notably 3-nitroazepan-2-one. This transformation can be accomplished using various methods, including catalytic hydrogenation and specific reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines due to its efficiency and often clean reaction profiles. rsc.org This technique involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in the presence of hydrogen gas. masterorganicchemistry.comthieme-connect.de The reduction of a nitro group on a lactam ring, such as in 3-nitroazepan-2-one, to the corresponding amino group is a key step in many synthetic routes. heteroletters.org For example, the reduction of methyl 4-methyl-4-nitropentanoate, a nitro ester, via hydrogenation with Raney Nickel catalyst leads to the formation of an amino ester which then cyclizes to form a lactam. thieme-connect.de This illustrates the general principle applicable to the synthesis of this compound from its nitro precursor.

Specific chemical reducing agents offer an alternative to catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including amides and nitriles to amines. masterorganicchemistry.comslideshare.netjsynthchem.com It is stronger than sodium borohydride (B1222165) (NaBH₄) and can reduce carboxylic acids and their derivatives to alcohols. masterorganicchemistry.com While LiAlH₄ can reduce aromatic nitro groups, it may lead to the formation of azo compounds. masterorganicchemistry.com The reduction of aliphatic nitro compounds with LiAlH₄ generally yields the corresponding amines. rushim.ru

The combination of sodium borohydride (NaBH₄) with aluminum chloride (AlCl₃) creates a powerful reducing system. mdma.ch This reagent is capable of reducing nitriles to primary amines. mdma.ch However, it is noteworthy that this specific reagent combination does not typically reduce nitro groups. mdma.ch In contrast, NaBH₄ in the presence of certain transition metal derivatives, such as FeCl₃ or NiCl₂, can effectively reduce aromatic nitro groups to amines. rushim.rud-nb.info The choice of metal salt can influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups. d-nb.info For instance, the NaBH₄-FeCl₂ system has been shown to selectively reduce the nitro group in the presence of an ester. d-nb.info

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent Substrate Type Typical Product Reference
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Nitroarenes, Nitroalkanes Amines rsc.orgmasterorganicchemistry.comthieme-connect.de
LiAlH₄ Aromatic Nitro Compounds Azo Compounds masterorganicchemistry.com
LiAlH₄ Aliphatic Nitro Compounds Amines rushim.ru
NaBH₄/AlCl₃ Nitro Compounds No reaction mdma.ch

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, temperature, and the stoichiometry of reagents play a significant role. numberanalytics.com For reductions using NaBH₄, protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the reaction. numberanalytics.com Temperature control is essential to balance the reaction rate and minimize side reactions. numberanalytics.com

In the context of producing enantiomerically pure (R)-3-aminoazepan-2-one derivatives, biocatalytic methods have been optimized. For instance, the synthesis of (3R)-N-Boc-3-aminoazepane using an immobilized ω-transaminase was significantly improved by optimizing process conditions. x-mol.comacs.org This optimization allowed for the reuse of the enzyme over multiple cycles without significant loss of activity, leading to a high-purity product on a large scale. x-mol.comacs.org Similarly, in chemical reductions, careful selection of the solvent and the molar ratio of the reducing agent to the substrate is key to achieving high conversion and yield. scielo.org.mxajol.info

Use of Specific Reducing Agents (e.g., NaBH4/AlCl3, LiAlH4)

One-Pot Synthetic Strategies

One-pot syntheses, particularly those involving multi-component reactions (MCRs), offer an efficient and atom-economical approach to constructing complex molecules like derivatives of this compound from simple starting materials in a single step. derpharmachemica.comnih.gov

Multi-component reactions are powerful tools in synthetic chemistry for building molecular diversity. derpharmachemica.comnih.gov A facile and efficient one-pot synthesis of novel seven-membered heterocyclic derivatives containing the this compound backbone has been described. thieme-connect.comscispace.comresearchgate.netthieme-connect.de This particular strategy utilizes 1,4-protected piperazine-2,5-diones and alkynes as starting materials. thieme-connect.comscispace.com The reaction proceeds through a sequence of Michael addition, an unusual nucleophilic attack on an amide group, and keto-enol tautomerization. thieme-connect.comscispace.com The efficiency of this reaction was found to be dependent on the protecting group on the piperazine-2,5-dione and the base used. scispace.com

Another prominent MCR is the Ugi reaction, which involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgslideshare.net This reaction is known for its high atom economy and rapid completion. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of diverse functional groups, and it could be envisioned as a strategy to synthesize complex derivatives starting from this compound, which would act as the amine component. The Ugi reaction mechanism involves the formation of an imine, followed by nucleophilic additions of the isocyanide and the carboxylate anion, and culminates in a Mumm rearrangement. wikipedia.orgmdpi.com

Tandem Ring-Enlargement/Alkylation or Reduction Processes

A versatile and efficient method for the enantio- and diastereoselective synthesis of substituted 3-aminoazepanes involves a tandem ring-enlargement/alkylation or reduction process. acs.orgfigshare.comnih.gov This key step is noted for its high degree of regio- and diastereoselectivity. acs.orgfigshare.comnih.gov The process often starts from a 2-cyano-6-oxazolopiperidine precursor. researchgate.netacs.org A one-pot reduction and ring-enlargement of intermediate compounds proceeds in a highly regio- and stereoselective manner to yield the desired 3-aminoazepane structures. researchgate.netacs.org For example, the synthesis of optically pure trans-2-phenyl- and 2-furyl-3-aminoazepanes has been achieved using this approach. acs.org This synthetic route provides access to enantiomerically pure constrained diamines, which are valuable scaffolds in medicinal chemistry. acs.orgfigshare.comnih.gov

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopurity is a central challenge in the synthesis of chiral molecules like this compound. Stereoselective methods are paramount for producing a single enantiomer, which is often crucial for its intended biological activity.

Asymmetric synthesis provides a direct pathway to enantiopure compounds. A notable strategy for preparing mono- or disubstituted 3-aminoazepanes relies on a highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction process as the key step. figshare.comnih.govacs.org This method has been successfully applied to the synthesis of optically pure 2-aryl-3-aminoazepanes starting from 2-cyano-6-oxazolopiperidine. researchgate.net The one-pot reduction and ring-enlargement of specific intermediates occur with complete regio- and diastereoselectivity. acs.org This approach is valued for its versatility in creating various enantiomerically constrained diamines. acs.org

The control of stereochemistry is intrinsically linked to the reaction mechanism. In the tandem ring-enlargement/alkylation of bicyclic aminals, the process occurs with high regio- and diastereoselectivity, which dictates the relative configuration of the final disubstituted aminoazepanes. acs.org The stereochemical outcome of such reactions can be rationalized by mechanistic models, ensuring the predictable formation of specific diastereomers. For instance, in related systems like piperidin-2-ones, the choice of substituents and reaction conditions can lead to exclusive formation of trans or cis products during alkylation steps. acs.org This level of control is essential for the synthesis of complex molecules with multiple chiral centers.

Ensuring and verifying the enantiomeric purity of the final product is a critical final step in any asymmetric synthesis. The enantiomeric excess (ee) of 3-aminoazepane derivatives is typically determined using chromatographic techniques. rsc.orgresearchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method. uma.esnih.govgoogle.com For instance, the enantiomers of derivatized amino acids can be effectively separated on a Pirkle-type chiral column. nih.gov Gas chromatography (GC) on a chiral column is another established technique. cat-online.com

In biocatalytic syntheses of chiral 3-aminoazepanes, products with high enantiopurity have been reported, with some methods yielding an enantiomeric excess greater than 99%. rsc.orgacs.org For example, a biocatalytic route to (3R)-3-aminoazepane achieved a 99.2% ee. researchgate.net The control of enantiopurity is often inherent to the high stereoselectivity of the enzymes used in the synthesis. rsc.org One-pot reaction setups are also beneficial as they can prevent the racemization of labile intermediates, thereby preserving the high enantiopurity of the product. rsc.orgresearchgate.net

Control of Stereochemistry in Reaction Pathways

Biocatalytic Synthesis and Enzymatic Cascades

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. The use of enzymes offers high selectivity under mild, environmentally friendly conditions.

Enzyme-Mediated Transformations for Chiral 3-Aminoazepane Derivatives

Enzymes have been successfully employed for the synthesis of chiral 3-aminoazepane derivatives, providing access to enantiopure compounds that are valuable as pharmaceutical intermediates. rsc.orgresearchgate.net

One prominent approach involves the use of ω-transaminases (ω-TA) to convert a ketone precursor into the desired chiral amine. researchgate.netacs.orgworktribe.com This biocatalytic transformation establishes the stereogenic center with high efficiency and can be part of a scalable and cost-effective process that avoids the use of expensive metal catalysts. researchgate.netacs.org An optimized process for synthesizing (3R)-N-Boc-3-aminoazepane using an immobilized ω-TA has been developed, allowing for enzyme reuse over multiple cycles with excellent activity and stability. researchgate.net

Multi-enzyme cascades have also been designed for the synthesis of these compounds. rsc.orgresearchgate.net A novel one-pot enzymatic cascade combining a galactose oxidase (GOase) variant and an imine reductase (IRED) has been used to synthesize L-3-N-Cbz-aminoazepane from the corresponding amino alcohol. rsc.orgresearchgate.net This streamlined process starts from renewable feedstocks like the amino acid L-lysine and operates under ambient conditions. rsc.orgresearchgate.net The cascade involves the initial oxidation of the amino alcohol to an amino aldehyde by GOase, followed by spontaneous cyclization to an imine, which is then reduced by the IRED to the final enantiopure product. rsc.org

The table below summarizes key findings from enzyme-mediated syntheses of chiral 3-aminoazepane derivatives.

Enzyme(s)Starting MaterialProductKey FindingsReference
ω-Transaminase (ω-TA)Azepan-3-one precursor(3R)-3-AminoazepaneScalable, cost-effective process; 99.2% ee, 46.2% overall yield in seven steps. acs.org, researchgate.net
Galactose Oxidase (GOase), Imine Reductase (IRED)N-Cbz-protected L-lysinolL-3-N-Cbz-aminoazepaneOne-pot multi-enzyme cascade; high enantiopurity; up to 54% isolated yield. rsc.org, researchgate.net
Amine Transaminase (ATA)N-Boc-azepan-4-oneN-Boc-4-amino-azepanePart of a one-pot photoenzymatic workflow; up to 80% conversion, >99% ee. acs.org
Application of Transaminases (ATAs)

Amine transaminases (ATAs), or ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. researchgate.netgoogle.com This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net

A notable application is the development of an efficient, scalable route to (3R)-3-aminoazepane, a pharmaceutically important intermediate. researchgate.netacs.org In this process, a key step involves the biocatalytic transamination of N-Boc-3-oxoazepane using an (R)-selective ω-transaminase. researchgate.net The reaction demonstrates high efficiency and stereocontrol, avoiding the need for heavy metal catalysts. researchgate.net Under optimized conditions, significant yields and excellent enantiopurity have been achieved. researchgate.net

Table 1: Transaminase-Catalyzed Synthesis of (3R)-N-Boc-3-aminoazepane researchgate.net
ParameterCondition / Result
Enzymeω-Transaminase (ATA-01)
SubstrateN-Boc-3-oxoazepane
Amine DonorIsopropylamine (iPA)
Substrate Concentration300 g·L⁻¹
Reaction ConditionspH 10, H₂O/DMSO (50% v/v)
Isolated Yield80%
Enantiomeric Excess (ee)99.3%
Multi-Enzyme Cascade Design (e.g., Galactose Oxidase and Imine Reductase)

Multi-enzyme cascades, which conduct multiple reaction steps in a single pot, offer a streamlined approach to synthesizing complex molecules from simple, readily available starting materials. rsc.orgmdpi.com This strategy minimizes intermediate isolation steps and can overcome unfavorable reaction equilibria. mdpi.comtdx.cat

A successful one-pot cascade for the synthesis of N-Cbz-protected L-3-aminoazepane utilizes variants of galactose oxidase (GOase) and an imine reductase (IRED). rsc.orgresearchgate.netnih.gov The process begins with N-Cbz-protected L-lysinol, an amino alcohol derived from the bio-renewable amino acid L-lysine. rsc.orgresearchgate.net The GOase variant first oxidizes the primary alcohol to an aldehyde, which spontaneously cyclizes to form a cyclic imine intermediate. rsc.orgresearchgate.net This labile intermediate is then stereoselectively reduced by the IRED to yield the final enantiopure product. rsc.orgresearchgate.net This streamlined, one-pot reaction prevents the potential racemization of the unstable imine intermediate. rsc.orgnih.govrsc.org

Table 2: GOase-IRED Cascade for L-3-N-Cbz-aminoazepane Synthesis rsc.orgresearchgate.net
StepEnzymeSubstrateProductKey Feature
1. OxidationGalactose Oxidase (GOase)N-Cbz-L-lysinolAmino aldehydeForms intermediate for cyclization
2. CyclizationSpontaneousAmino aldehydeCyclic imineUnstable intermediate
3. ReductionImine Reductase (IRED)Cyclic imineL-3-N-Cbz-aminoazepaneStereoselective reduction

This cascade approach achieved an isolated yield of up to 54% for the desired L-3-N-Cbz-aminoazepane. rsc.orgrsc.org

Substrate Scope and Enzyme Specificity

A significant challenge in biocatalysis is the often-limited substrate scope of wild-type enzymes. researchgate.netgoogle.com Transaminases, for example, typically feature an active site with a small binding pocket that can only accommodate small groups like a methyl group, restricting their use with bulkier substrates. google.comuni-greifswald.de

Protein engineering has become an essential tool to overcome this limitation. uni-greifswald.de By modifying amino acid residues in the enzyme's active site, researchers can expand the substrate-binding pocket to accept larger, non-natural substrates. uni-greifswald.de In the GOase-IRED cascade for synthesizing protected 3-aminoazepane, finding enzymes that could tolerate bulky carboxybenzyl (Cbz) protecting groups was a key challenge. rsc.orgresearchgate.net Screening of various enzyme variants revealed that GOase and IRED variants displayed the highest activity with N-Cbz-protected substrates, while the corresponding unprotected or N-Boc-protected amino alcohols were not well-accepted. researchgate.net This highlights the critical importance of enzyme specificity and the power of screening and engineering to tailor biocatalysts for specific synthetic needs.

Advantages of Biocatalysis in this compound Synthesis

Biocatalytic routes offer numerous advantages over traditional chemical methods, primarily in the areas of stereoselectivity, sustainability, and industrial scalability. acs.org

Stereoselectivity and Enantiopurity

Enzymes are renowned for their exceptional ability to create chiral centers with a high degree of stereocontrol, a result of their precisely structured active sites. mdpi.comacs.org This is a distinct advantage over many chemical methods that struggle to control chirality. researchgate.net

In the synthesis of 3-aminoazepane derivatives, biocatalysis has consistently delivered products with outstanding enantiopurity. rsc.orgresearchgate.net The transaminase-based route to (3R)-N-Boc-3-aminoazepane, for instance, achieves an enantiomeric excess (ee) of over 99%. researchgate.net Similarly, the GOase-IRED cascade produces L-3-N-Cbz-aminoazepane with high enantiopurity, with analysis confirming the presence of only a single enantiomer. rsc.org This high fidelity ensures the production of optically pure compounds, which is critical for pharmaceutical applications.

Table 3: Enantiopurity Achieved in Biocatalytic Syntheses
ProductBiocatalytic MethodEnantiomeric Excess (ee)Reference
(3R)-N-Boc-3-aminoazepaneω-Transaminase> 99% researchgate.net
(3R)-3-aminoazepaneω-Transaminase99.2% researchgate.netacs.org
L-3-N-Cbz-aminoazepaneGOase-IRED CascadeHigh (single enantiomer detected) rsc.org
Sustainability and Green Chemistry Principles

Biocatalysis aligns closely with the principles of green chemistry. mdpi.com Enzymes are derived from renewable resources, are biodegradable, and operate under mild, environmentally benign conditions, typically in aqueous solutions at ambient temperature and pressure. acs.orgmdpi.com This contrasts sharply with conventional syntheses that may require extreme temperatures, high pressures, and toxic reagents or heavy metal catalysts. researchgate.netmdpi.com

The biocatalytic routes to 3-aminoazepane derivatives exemplify these benefits. The GOase-IRED cascade proceeds under ambient conditions and utilizes a "green feedstock" derived from renewable amino acids. rsc.org The transaminase route successfully replaces expensive and toxic metal catalysts, simplifying the process and reducing environmental impact. researchgate.net These enzymatic methods often require fewer protection and deprotection steps, leading to more step-economical processes that generate less waste. mdpi.com

Scalability and Industrial Applicability

For a synthesis method to be commercially viable, it must be scalable and cost-effective. researchgate.net Biocatalytic processes are increasingly demonstrating their potential for large-scale industrial production. acs.orgnih.gov The synthesis of (3R)-3-aminoazepane was developed as a scalable and commercially viable process, with successful implementation at a 10-liter scale. researchgate.net

A key strategy for enhancing scalability and reducing costs is enzyme immobilization. nih.govacs.org By fixing the enzyme to a solid support, it can be easily separated from the reaction mixture and reused multiple times. In an optimized process for (3R)-N-Boc-3-aminoazepane, an immobilized ω-transaminase was reused for 20 cycles with no obvious loss of activity. acs.orgx-mol.com This procedure simplified the workup and was successfully performed on a multikilogram scale, confirming its industrial applicability. acs.orgx-mol.com

Derivatization Strategies of this compound

The presence of two key functional groups, the primary amine at the 3-position and the carbonyl group at the 2-position, makes this compound a highly adaptable substrate for derivatization. cymitquimica.com Strategic modifications at these sites can be performed to synthesize a diverse array of new molecules.

The primary amino group is a nucleophilic center, making it a prime site for various functionalization reactions, including protection, acylation, and alkylation. vulcanchem.com These modifications are often necessary intermediate steps for more complex syntheses or to directly modulate the molecule's properties.

N-Protection: Protecting the amino group is a common and critical strategy, particularly when subsequent reactions might affect the amine. Bulky protecting groups like Carboxybenzyl (Cbz) and trityl are used to shield the amine during other transformations, such as reductions or coupling reactions. researchgate.netacs.org For example, the synthesis of L-3-N-Cbz-aminoazepane has been achieved through multi-enzyme cascades, highlighting the importance of such protected derivatives. researchgate.net Similarly, enantiopure 3-(tritylamino)azepane is used as a precursor that allows for selective derivatization at the heterocyclic nitrogen before deprotection to reveal the free amine. acs.org

N-Alkylation: The introduction of alkyl groups to the amine (N-alkylation) is another key derivatization. This can be achieved through various methods, such as reductive amination or nucleophilic substitution with alkyl halides. d-nb.info Biocatalytic methods using a reductive aminase in combination with either an alcohol oxidase or a carboxylic acid reductase have been developed for the N-alkylation of amines, offering a mild and safe alternative to traditional chemical methods. acs.org

N-Acylation: Acylation of the amino group to form amides is a fundamental transformation. This is typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides. N-acylbenzotriazoles are also efficient reagents for acylating primary amines to produce amides in high yields. organic-chemistry.org

Table 1: Functionalization Reactions at the Amino Group of this compound

Reaction Type Reagent Class Example Reagents Resulting Functional Group Reference
N-Protection Chloroformates, Trityl halides Benzyl chloroformate (Cbz-Cl), Trityl chloride (Tr-Cl) Carbamate, Trityl-amine researchgate.net, acs.org
N-Alkylation Alkyl halides, Aldehydes (via reductive amination) Methyl iodide, Benzaldehyde + NaBH₄ Secondary or Tertiary Amine organic-chemistry.org, d-nb.info
N-Acylation Acid chlorides, Acid anhydrides, Acylbenzotriazoles Acetyl chloride, Acetic anhydride Amide organic-chemistry.org

Beyond the amino group, the azepane ring itself can be chemically modified. The most significant transformations involve the carbonyl group of the lactam and oxidation of the ring.

Carbonyl Group Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂), which transforms the this compound into a 3-aminoazepane. This reaction fundamentally alters the core structure from a lactam to a cyclic amine. acs.org Common reducing agents for this type of transformation include strong hydride reagents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reduction is a key step in the synthesis of various pharmacologically active diamine building blocks. acs.org

Oxidation: The azepane ring can undergo oxidation reactions to generate various oxidized derivatives. While specific products from the direct oxidation of this compound are not extensively detailed in the provided context, the general principle of oxidizing cyclic amines or lactams can lead to the formation of hydroxylated species or ring-opened products depending on the reagents and conditions used.

Table 2: Modifications of the Azepane Ring System

Reaction Type Reagent(s) Structural Change Resulting Compound Class Reference
Carbonyl Reduction Lithium aluminum hydride (LiAlH₄) C=O → CH₂ Cyclic diamine (3-Aminoazepane) , acs.org
Oxidation Potassium permanganate, Hydrogen peroxide Introduction of oxygen atoms or C-N bond cleavage Oxidized derivatives

A significant advancement in the use of the this compound scaffold is its incorporation into more complex, fused heterocyclic systems. Research has demonstrated a facile and efficient one-pot synthesis for novel seven-membered heterocyclic derivatives that contain the this compound backbone. thieme-connect.comscispace.comresearchgate.net

This synthesis utilizes 1,4-protected piperazine-2,5-diones and various alkynes as starting materials. thieme-connect.comscispace.com The reaction proceeds through a cascade involving a Michael addition, an unusual nucleophilic attack on an amide group, and a keto-enol tautomerization. thieme-connect.comscispace.com The efficiency of this reaction is highly dependent on the choice of protecting groups on the piperazine-2,5-dione and the base employed. scispace.com Specifically, higher efficiency was observed when using an alkanoyl protecting group with cesium carbonate as the base, or a benzoyl protecting group with triethylamine as the base. thieme-connect.comscispace.com In contrast, using benzyl or allyl protecting groups with a range of bases resulted in no reaction. scispace.com This methodology provides a powerful route to polysubstituted 3-amino-2-oxo-2,7-dihydro-1H-azepines, expanding the chemical space accessible from the this compound framework. thieme-connect.com

Table 3: One-Pot Synthesis of Heterocyclic Derivatives

Reactant 1 Reactant 2 Key Conditions Resulting Structure Reference
Alkanoyl-protected piperazine-2,5-dione Alkyne Cesium carbonate (base) Polysubstituted 3-amino-2-oxo-2,7-dihydro-1H-azepine thieme-connect.com, scispace.com
Benzoyl-protected piperazine-2,5-dione Alkyne Triethylamine (base) Polysubstituted 3-amino-2-oxo-2,7-dihydro-1H-azepine thieme-connect.com, scispace.com

Pharmacological and Biological Investigations of 3 Aminoazepan 2 One Analogues

Medicinal Chemistry Applications and Drug Design

The application of 3-aminoazepan-2-one and its structural relatives, such as aminopiperidines, spans numerous therapeutic areas. These scaffolds provide a foundation for creating molecules that can interact with specific biological targets, including enzymes and receptors, with high affinity and selectivity.

The this compound molecule is recognized as a valuable scaffold in drug design and development. cymitquimica.com Its structural features, including a seven-membered ring with both amine and carbonyl functional groups, provide a versatile platform for chemical modification. cymitquimica.com This allows for its use as a foundational building block in the synthesis of more complex, bioactive molecules. The semi-rigid nature of the azepane ring can be advantageous in positioning functional groups in a specific spatial orientation to interact effectively with biological targets. The core structure is particularly noted as a key component in valuable pharmaceutical drugs. rsc.org Similarly, related six-membered ring structures, or piperidines, are considered one of the most important synthetic medicinal blocks for drug construction. mdpi.com The use of such cyclic diamine scaffolds allows for the creation of semi-rigid bifunctional linkers, which are highly sought after in medicinal chemistry. rsc.org

The design of pharmacologically active molecules frequently incorporates the this compound ring system or its analogues. For instance, the enantiomerically pure forms of 3-aminoazepane derivatives, obtained from the reduction of the corresponding lactam, serve as crucial building blocks for a variety of molecules reported to be pharmacologically active. acs.org Research has shown that attaching this core to other heterocyclic systems can yield potent compounds. An example is the use of (R)-3-Aminopiperidin-2-one as a building block for synthesizing allosteric HCV NS5B inhibitors, demonstrating its utility in developing antiviral agents. medchemexpress.com The broader piperidine (B6355638) scaffold has been used to create a vast array of therapeutic agents, including multi-functional compounds that target cholinesterase receptors, monoamine oxidase, and beta-amyloid aggregation in the context of Alzheimer's disease research. mdpi.com

Structural Activity Relationship (SAR) studies are fundamental to drug discovery, systematically analyzing how modifications to a molecule's structure impact its biological activity. oncodesign-services.com Such studies involve synthesizing a series of analogues with slight structural changes to identify key features that influence potency, selectivity, and metabolic stability. oncodesign-services.com

For derivatives of scaffolds related to this compound, SAR studies have been crucial. In the development of novel antibacterial agents mimicking aminoglycosides, SAR was performed on 3,5-diamino-piperidine (DAP) derivatives. nih.gov This work expanded on the rational design of mimetics for the 2-deoxystreptamine (B1221613) (2-DOS) scaffold found in aminoglycosides, which also included aminoazepane structures. nih.gov The studies revealed that a symmetric arrangement of two DAP headpieces resulted in potent inhibitors of bacterial translation. nih.gov

CompoundHeadpiece (R¹, R²)ConfigurationE. coli MIC (μg/mL)
11 3,5-diamino-piperidineSymmetric4
12 3,5-diamino-piperidineSymmetric4
13 Acyclic headpieceSymmetric8
14 Dimethylated DAPSymmetric4
Data sourced from a study on 3,5-diamino-piperidine derivatives as aminoglycoside mimetics. nih.gov MIC (Minimum Inhibitory Concentration) indicates antibacterial potency.

In another study focusing on inhibitors for the SARS-CoV-2 main protease (Mpro), comprehensive SAR studies were conducted on dihydropyrimidine-2-thione derivatives, some of which incorporated an aminopiperidinyl moiety. The research found that specific substitutions significantly influenced the inhibitory activity, with compounds 12j (IC₅₀ = 0.063 μM) and 12l (IC₅₀ = 0.054 μM) showing exceptional binding affinities. rsc.org

One of the most prominent applications of this compound is as a key chiral intermediate in the synthesis of the fluoroquinolone antibiotic, Besifloxacin. derpharmachemica.comresearchgate.net Besifloxacin is a potent, broad-spectrum antibiotic used for treating bacterial conjunctivitis. derpharmachemica.comnewdrugapprovals.org

The synthesis involves the chiral moiety (3R)-azepan-3-amine, which is produced by the reduction of (3R)-3-aminoazepan-2-one. derpharmachemica.comresearchgate.net Various synthetic methods have been developed to perform this reduction efficiently. Studies have compared different reducing agents and solvent systems to optimize the yield and purity of the resulting chiral amine, which is critical for the final drug's efficacy. derpharmachemica.comderpharmachemica.com For example, the use of NaBH₄/BF₃ in THF has been shown to provide a high yield of the desired intermediate. derpharmachemica.com

Reducing AgentSolventReaction Time (hr)Yield (%)
NaBH₄/BF₃THF2488.8
NaBH₄/BF₃IPE4865.4
NaBH₄/BF₃ACN2470.2
NaBH₄/AlCl₃THF4875.3
NaBH₄/CaCl₂THF4860.5
Data from a study on the synthesis of a chiral intermediate for Besifloxacin. derpharmachemica.com THF: Tetrahydrofuran, IPE: Isopropylether, ACN: Acetonitrile.

This intermediate, (3R)-azepan-3-amine, is then coupled with the fluoroquinolone core to produce Besifloxacin, chemically known as 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. derpharmachemica.com

Analogues of this compound, particularly those with a six-membered piperidine ring, have been utilized in the development of antitumor agents. The compound (S)-3-Aminopiperidin-2-one is specifically mentioned as being used in the preparation of Thiazoleurea derivatives, which are investigated for their potential as antitumor agents. cymitquimica.comchemicalbook.inimpurity.com

Furthermore, research into related structures has yielded promising results. A compound known as (R)-3-Amino-piperidine-2,6-dione hydrochloride (3AP) has been studied for its anticancer properties, showing efficacy against various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma. Its proposed mechanisms include the inhibition of DNA synthesis and antiangiogenic properties. In other research, new magnolol (B1675913) derivatives were synthesized based on a 3-(4-aminopiperidin-1-yl)methyl scaffold. One derivative, compound 30 , exhibited potent antiproliferative activities against non-small cell lung cancer (NSCLC) cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov

Compound/ScaffoldTarget/ApplicationKey Findings
(S)-3-Aminopiperidin-2-oneAntitumor AgentsUsed to prepare Thiazoleurea derivatives. cymitquimica.comchemicalbook.inimpurity.com
(R)-3-Amino-piperidine-2,6-dione HClProstate Cancer, LeukemiaInhibits cell proliferation through effects on DNA synthesis and angiogenesis.
3-(4-aminopiperidin-1-yl)methyl magnolol scaffold (Compound 30 )Non-Small Cell Lung Cancer (NSCLC)IC₅₀ values of 0.63-0.93 μM against H460, HCC827, H1975 cell lines. nih.gov

The this compound scaffold and its derivatives are also being explored for their therapeutic potential in neurological disorders and cancers. chemimpex.com L-(-)-α-Amino-ε-caprolactam hydrochloride, a form of this compound, is noted as a versatile compound used in the design of novel drug candidates in the fields of neuropharmacology and anti-cancer therapies. chemimpex.com Specifically, (R)-3-Aminoazepan-2-one is listed as a compound of interest for research into neurological disorders. medchemexpress.com While direct clinical applications are still under investigation, the utility of this scaffold is evident in preclinical research aimed at developing treatments for these complex diseases.

Development of Antitumor Agents

Enzyme Inhibition Studies

The therapeutic potential of chemical compounds is frequently linked to their ability to modulate the activity of specific enzymes. Analogues of this compound have been the focus of numerous studies to investigate their role as enzyme inhibitors, which are molecules that bind to enzymes and decrease their activity. This exploration has revealed that derivatives of this scaffold can interact with a range of important biological targets.

The manner in which a molecule inhibits an enzyme is critical to its pharmacological profile. Enzyme inhibitors are broadly classified by their mechanism of action, primarily as either reversible or irreversible. ucl.ac.uk

Reversible Inhibition: This type of inhibition involves non-covalent interactions, such as hydrogen bonds, van der Waals forces, and salt bridges, between the inhibitor and the enzyme. juniperpublishers.com The inhibitor can be removed, allowing the enzyme to regain its normal function. ucl.ac.uk Reversible inhibition is further divided into:

Competitive Inhibition: The inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for the same active site. bioninja.com.au By binding to the active site, the competitive inhibitor prevents the substrate from binding. bioninja.com.au The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. ucl.ac.uk Many analogues of this compound, particularly those targeting Dipeptidyl Peptidase IV (DPP-IV), are designed as competitive inhibitors that mimic the structure of the enzyme's substrate. juniperpublishers.comasianjpr.com

Non-competitive Inhibition: The inhibitor binds to the enzyme at an allosteric site, which is a site other than the active site. bioninja.com.au This binding event induces a conformational change in the enzyme, altering the shape of the active site and rendering it catalytically inactive. juniperpublishers.combioninja.com.au Unlike competitive inhibition, the effect of a non-competitive inhibitor cannot be reversed by increasing the substrate concentration. bioninja.com.au

Irreversible Inhibition: In this mechanism, the inhibitor forms a strong, permanent covalent bond with a key amino acid residue in the enzyme's active site. juniperpublishers.com This permanently inactivates the enzyme. ucl.ac.uk Compounds that act as irreversible inhibitors are often effective at low concentrations and for extended durations. ucl.ac.uk

The specific mechanism for a given this compound derivative depends on its structure and the enzyme it targets. For instance, DPP-IV inhibitors incorporating a related aminopiperidine structure, like alogliptin, are known to be potent, reversible, and selective competitive inhibitors. ebi.ac.uk Conversely, other therapeutic agents targeting different enzymes can act as irreversible "suicide inhibitors," where the target enzyme itself activates the drug. juniperpublishers.com

Research has identified several key enzymes that are inhibited by derivatives containing the this compound or closely related aminolactam structures.

Inhibiting the process of DNA synthesis is a cornerstone of cancer therapy. nih.gov The enzymes involved in DNA replication and repair are crucial for rapidly dividing cells, making them prime targets for therapeutic intervention. nih.gov

Analogues containing a related aminopiperidine structure have been successfully designed as inhibitors of enzymes critical to DNA integrity. Specifically, a series of 7-azaindenoisoquinolines featuring an aminopiperidine side chain were identified as potent triple inhibitors of Topoisomerase 1 (Top1), Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), and Tyrosyl-DNA Phosphodiesterase 2 (Tdp2). nih.gov

Topoisomerase 1 (Top1): This enzyme is essential for relieving torsional stress in DNA during replication and transcription. nih.gov Its inhibition by these compounds stabilizes the DNA-Top1 covalent complex, leading to DNA double-strand breaks during replication, which ultimately triggers cancer cell death. nih.gov

Tdp1 and Tdp2: These enzymes are responsible for repairing DNA damage, including the damage caused by Top1 inhibitors. nih.gov By simultaneously inhibiting these repair enzymes, the aminopiperidine-containing compounds can potentially enhance the cytotoxic effects of Top1 inhibition, overcoming resistance mechanisms. nih.gov The aminopiperidine analogue 17 was found to be the most potent inhibitor of Tdp2 in the series studied. nih.gov

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. asianjpr.comgoogle.com It inactivates incretin (B1656795) hormones, such as GLP-1, which are responsible for stimulating insulin (B600854) secretion in response to food intake. asianjpr.com By inhibiting DPP-IV, the levels of active incretin hormones are increased, leading to enhanced insulin secretion and better control of blood glucose levels. asianjpr.comemanresearch.org This makes DPP-IV inhibitors a key therapeutic class for the management of type 2 diabetes mellitus. emanresearch.orgnih.gov

Derivatives of this compound have been specifically investigated as DPP-IV inhibitors. google.com The interaction mechanism often involves the protonated amino group of the inhibitor forming a critical hydrogen-bonding network with negatively charged amino acid residues, such as Glu205 and Glu206, in the enzyme's active site. asianjpr.com

Several potent DPP-IV inhibitors are based on related aminopiperidine or other heterocyclic scaffolds. nih.govgoogle.com

Compound/Derivative ClassTarget EnzymeReported Potency (IC₅₀)Reference
Sitagliptin (triazolopiperazine derivative)DPP-IV18 nM asianjpr.com
Alogliptin (aminopiperidine derivative)DPP-IVHighly potent and selective ebi.ac.uk
Saxagliptin (cyanopyrrolidine derivative)DPP-IVPotent inhibitor google.com
2-cyanopyrrolidine derivativesDPP-IV0.05 µM (for Compound 5) nih.gov

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The versatility of the aminolactam scaffold allows for its application in targeting other enzyme systems.

Benzoate (B1203000) Scaffold Targets: While not directly derivatives of this compound, inhibitors featuring a benzoate "head" have been developed to target the Trypanosome Alternative Oxidase (TAO) . nih.gov TAO is a mitochondrial enzyme essential for the energy metabolism of the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov As this enzyme has no counterpart in mammals, it is a validated drug target. nih.gov Structure-activity relationship studies on these benzoate-based inhibitors showed that modifications to other parts of the molecule significantly impacted inhibitory activity. nih.gov

Pomalidomide Synthetase: The term "pomalidomide synthetase" is not standard in biochemical literature. Pomalidomide, an analogue of thalidomide, functions by binding to the cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific target proteins. No information was found in the provided search results linking this compound derivatives to the inhibition of enzymes directly related to pomalidomide's synthesis or its molecular target, the cereblon complex.

Angiotensin-Converting Enzyme (ACE): Studies on a conformationally constrained tetrapeptide, AcSDKP, which incorporated a 3-amino-4-vinylpiperidin-2-one scaffold, showed that it was hydrolyzed by ACE. researchgate.net This indicates that the N-active site of ACE recognizes and processes this lactam-containing structure, suggesting that such scaffolds could be used to design specific ACE inhibitors. researchgate.net

The evaluation of enzyme inhibition by this compound analogues relies on a combination of in vitro and in vivo assays.

In Vitro Assays: These assays are conducted in a controlled laboratory environment, typically in test tubes or microplates, outside of a living organism. Their primary purpose is to quantify the inhibitory activity of a compound against a specific, purified enzyme. nih.gov

Methodology: A typical assay involves preparing a mixture containing the enzyme, a substrate that the enzyme acts upon, and a buffer to maintain optimal conditions. The inhibitor compound is then added at various concentrations. The rate of the enzymatic reaction, often measured by the appearance of a product or disappearance of the substrate, is monitored over time.

Techniques: Common detection methods include fluorescence-based assays, where the enzyme cleaves a substrate to release a fluorescent molecule. Homogeneous Time-Resolved Fluorescence (HTRF) is another sensitive technique used to evaluate inhibitory activities against kinases. nih.gov

Outcome: The primary result from these assays is the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov This value is a standard measure of an inhibitor's potency.

In Vivo Assays: These studies are performed within a living organism, such as a laboratory animal model, to assess the compound's effects in a complex biological system. nih.gov

Methodology: In vivo assays evaluate not only the direct inhibition of the target enzyme but also the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, to test a DPP-IV inhibitor, the compound would be administered to an animal model of diabetes, and its effect on blood glucose levels would be measured over time. nih.gov

Techniques: Advanced imaging techniques like Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) can be used non-invasively to determine the activity of certain enzymes in vivo by measuring changes in the concentrations of substrates and products. nih.gov Other methods may involve collecting tissue or fluid samples to measure the levels of biomarkers that indicate enzyme activity. nih.gov

Outcome: These assays provide crucial information on the therapeutic efficacy and pharmacokinetic profile of the inhibitor, bridging the gap between laboratory findings and potential clinical application. nih.govnih.gov

Specific Enzyme Targets and Their Relevance

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Molecular Interactions and Docking Studies

Computational methods are integral to modern drug discovery, providing detailed insights into the molecular interactions that govern the therapeutic potential of compounds like this compound and its analogues. researchgate.net These techniques allow for the simulation and prediction of chemical events, such as a drug binding to its target, thereby accelerating the identification and optimization of new therapeutic agents. researchgate.net

The analysis of ligand-protein binding is fundamental to understanding the mechanism of action for drug candidates. This process involves quantifying the rates of association and dissociation of a ligand with its molecular target. nih.gov For analogues of this compound, these studies reveal how structural modifications influence binding kinetics and affinity for specific proteins, often kinases.

One notable example involves analogues of balanol (B57124), a fungal metabolite that includes an azepane ring structure. A crystal structure of the cAMP-dependent protein kinase (PKA) complexed with a balanol analogue, specifically 3-[(4-HYDROXYBENZOYL)AMINO]AZEPAN-4-YL 4-HYDROXYBENZOATE, provides a clear view of the binding interactions. pdbj.org Such studies demonstrate that the protein's active site possesses a degree of conformational malleability, allowing it to accommodate different ligands. The binding of these analogues can stabilize specific conformations of the protein, such as the "intermediate" conformation of the Gly-rich loop in PKA. pdbj.org

In the development of kinase inhibitors, such as those targeting p21-activated kinase 4 (PAK4) or checkpoint kinase 1 (CHK1), the introduction of cyclic amine moieties, structurally related to the amino-azepane core, is a common strategy. nih.govacs.org For instance, the binding mode of inhibitors is often elucidated through X-ray crystallography, which can guide further optimization. acs.org The goal is typically to improve binding affinity and selectivity for the target kinase over other related kinases. nih.govacs.org The kinetics of these interactions, measured by association and dissociation rate constants, are crucial for optimizing a drug's efficacy and duration of action. nih.gov

Molecular docking and crystallographic studies are pivotal in identifying the specific binding pockets within a target protein and the key amino acid residues that interact with the ligand. These interactions are critical determinants of a compound's potency and selectivity.

For protein kinases, the ATP-binding cleft is the primary target for many inhibitors. nih.gov Analogues of this compound are often designed to fit within this pocket. Studies on related kinase inhibitors have identified several key features of these binding sites:

Interior Pocket: CHK1, for example, possesses an interior pocket defined by residues such as Asn59 and Glu55, along with a Lys38-Asp148 salt bridge. This pocket often contains bound water molecules that can be crucial for ligand binding and selectivity. nih.gov

Hydrophobic Pockets: In PAK4, hydrophobic subpockets have been identified around the inhibitor binding site. Optimization strategies may involve adding substituents to the ligand scaffold that can access these pockets, thereby improving binding affinity. acs.org

Selectivity Surface: The amino acid residues at the entrance of the ATP-binding cleft can vary between kinases, creating a "selectivity surface." In CHK1, this surface includes Tyr86, Cys87, and Ser88, which differ from the equivalent residues in other kinases like CHK2, allowing for the design of selective inhibitors. nih.gov

The balanol analogue 3-[(4-HYDROXYBENZOYL)AMINO]AZEPAN-4-YL 4-HYDROXYBENZOATE, for instance, binds within the active site of PKA, and by understanding the details of this binding, more specific and potent inhibitors can be designed to differentiate among closely related protein kinases. pdbj.org

Table 1: Key Residues in Kinase Binding Pockets Interacting with this compound Analogues and Related Structures

Kinase TargetKey Interacting Residues/FeaturesSignificance of Interaction
CHK1 Asn59, Glu55, Lys38-Asp148Defines an interior pocket, often with bound water molecules crucial for potency and selectivity. nih.gov
CHK1 Tyr86, Cys87, Ser88Form a "selectivity surface" at the entrance to the ATP-binding cleft, enabling differentiation from other kinases. nih.gov
PAK4 Hydrophobic subpocketsCan be targeted by ligand substituents to improve binding affinity. acs.org
PKA Active site residuesExhibit conformational malleability to accommodate various balanol analogues, influencing binding specificity. pdbj.org

Computational models are extensively used to predict the binding affinity of a ligand to its target protein. These predictions are based on the various non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

The structural features of this compound analogues are key to these interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam ring serves as a hydrogen bond acceptor. vulcanchem.com These interactions are critical for anchoring the ligand in the ATP-binding pockets of kinases.

Ionic Interactions: The basic amino group can also form ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, within the binding pocket. vulcanchem.com

Hydrophobic Interactions: The cyclic azepane ring provides a hydrophobic scaffold that can engage with nonpolar residues in the binding site. vulcanchem.com

Computational chemistry is a cornerstone of modern drug discovery, offering a suite of tools to design and optimize novel therapeutic agents. These approaches are broadly categorized as structure-based or ligand-based design. For analogues of this compound, these methods are invaluable for exploring vast chemical spaces and prioritizing compounds for synthesis and testing. aaai.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.org It is used for virtual screening of large compound libraries to identify potential "hits" and to understand the structural basis of binding for known inhibitors. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for novel analogues.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for new chemical scaffolds that fit the requirements. vulcanchem.com

Density Functional Theory (DFT): DFT studies are used to investigate the electronic properties of molecules, such as their reactivity, which can be correlated with biological activity. nih.gov

These computational tools allow researchers to build models that guide the design of superior compounds, accelerating the journey from an initial hit compound to a viable drug candidate. researchgate.net

Prediction of Binding Affinities and Interactions (Hydrogen Bonding, Hydrophobic, Van der Waals)

Other Biological Activities and Pharmacological Targets

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov Research has shown that analogues of this compound possess anti-angiogenic properties.

Specifically, (R)-3-Aminoazepan-2-one has been reported to inhibit angiogenesis, which is vital for limiting tumor expansion. The mechanism involves preventing the formation of new blood vessels that are necessary to supply tumors with nutrients and oxygen. This activity is a significant area of investigation, as compounds that can disrupt the vascular supply to tumors can be valuable components of combination cancer therapies.

The evaluation of anti-angiogenic activity is often performed using various in vitro and in vivo models. For example, the larval zebrafish model is a common in vivo system used to assess the effect of compounds on vessel formation. nih.gov Other research on different heterocyclic compounds has also demonstrated significant anti-angiogenic activity, often linked to the inhibition of key signaling molecules like Vascular Endothelial Growth Factor (VEGF) or by causing the disruption of endothelial cell proliferation. oaes.ccwaocp.org The anti-proliferative effect on endothelial cells is a direct measure of a compound's ability to halt the angiogenesis process. waocp.org

Impact on Tumor Necrosis Factor-alpha (TNF-α) Expression

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. The development of small molecules that can inhibit TNF-α production or its activity is a significant area of pharmaceutical research. acs.orgfrontiersin.org Analogues of this compound have been investigated as potential modulators of TNF-α signaling. nih.govdntb.gov.ua

Research into β-amino acid derivatives, which can be conceptually related to the this compound structure, has shown that these compounds can act as inhibitors of matrix metalloproteases and TNF-α. dntb.gov.ua Further studies have led to the design of macrocyclic hydroxamic acids, created by linking residues of acyclic hydroxamic acids, which have demonstrated the ability to inhibit TNF-α release in both in vitro and in vivo models. acs.org Although direct data on this compound analogues specifically targeting TNF-α is limited in the provided results, the broader context of related structures suggests a potential avenue for exploration. For instance, certain ureidopropanamide-based compounds have been shown to reduce the release of pro-inflammatory mediators, including TNF-α, in in vitro models of neuroinflammation. nih.gov Additionally, some quinazolinedione derivatives have been noted for their ability to inhibit lipopolysaccharide-induced TNF-α production. yok.gov.tr

Exploration as Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

The calcitonin gene-related peptide (CGRP) receptor has been identified as a key player in the pathophysiology of migraine headaches. researchgate.netdrugs.comgoogle.com Consequently, the development of CGRP receptor antagonists has become a major focus for migraine treatment. drugs.comclevelandclinic.org Analogues of this compound have been successfully developed as potent CGRP receptor antagonists. nih.govresearchgate.netnih.gov

One of the most notable examples is the clinical candidate Telcagepant (MK-0974), which features a (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one core structure. researchgate.netnih.gov The development of Telcagepant involved extensive structure-activity relationship (SAR) studies, which revealed that substitution at the C-6 position of the azepanone ring with a 2,3-difluorophenyl group significantly enhanced potency. researchgate.net Further modification, such as the trifluoroethylation of the N-1 amide position, led to improved oral bioavailability. researchgate.net

The exploration of this class of compounds has been extensive, leading to the discovery of other potent, orally bioavailable CGRP receptor antagonists. nih.govnih.gov For instance, the optimization of a lead structure containing a (3R)-amino-(6S)-phenylcaprolactam core led to the identification of derivatives with improved properties. researchgate.net Research has also expanded to include related structures, such as 3-amino-piperidin-2-one-based CGRP receptor antagonists, demonstrating the versatility of the amino-lactam scaffold in targeting the CGRP receptor. nih.gov

Table 1: Examples of this compound Analogues and Related Compounds as CGRP Receptor Antagonists

Compound/AnalogueKey Structural FeaturesReceptor Affinity/PotencyReference
Telcagepant (MK-0974)(3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one corePotent CGRP receptor antagonist researchgate.netnih.gov
MK-3207Spiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'-(1'H)-one derivativeKi = 39 pM, cAMP IC50 = 0.16 nM nih.gov
Olcegepant (BIBN-4096)Non-peptide antagonistIC50 = 0.03 nM, Ki = 14.4 pM nih.govmedchemexpress.com
Ubrogepant (MK-1602)Selective CGRP receptor antagonistHigh affinity for human and rhesus monkey CGRP receptors medchemexpress.com
Rimegepant (BMS-927711)Selective and competitive CGRP receptor antagonistKi = 0.027 nM, IC50 = 0.14 nM medchemexpress.com

Investigation in Peptide-Related Therapeutic Agents

The unique structural characteristics of this compound, being a lactam derivative of the amino acid lysine (B10760008), make it an attractive building block in the field of peptidomimetics. ontosight.aichemimpex.comwikipedia.org Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. wikipedia.orgupc.edu

3-Amino-ε-caprolactam and its derivatives have been incorporated into peptide chains to create more stable therapeutic agents. chemimpex.com The cyclic nature of the lactam can introduce conformational constraints into a peptide backbone, which can be beneficial for receptor binding and biological activity. acs.org This approach has been utilized in the design of novel drug candidates in various fields, including neuropharmacology and oncology. chemimpex.com For instance, L-lysine lactam has been used in the synthesis of lysine sulfonamide HIV protease inhibitors and bengamide analogues with anticancer activity. caymanchem.com The ability to synthesize various derivatives by forming amide bonds at the 3-amino position allows for the modulation of biological activity and resistance to hydrolysis. nih.gov

Polymer Chemistry of 3 Aminoazepan 2 One

Ring-Opening Polymerization (ROP) of Azepane-2-one Derivatives

Ring-opening polymerization is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, incorporating it into the chain. mdpi.com The polymerizability of lactams, such as azepane-2-one and its derivatives, is influenced by factors like ring size, substitution, and the specific polymerization mechanism employed. iupac.org For seven-membered rings like ε-caprolactam and its derivatives, the polymerization is driven by the relief of ring strain. researchgate.net The presence of heteroatoms in the ring facilitates both nucleophilic and electrophilic attacks, which are central to the initiation and propagation steps of ionic ROP. mdpi.com

The polymerization of lactams can be initiated through anionic, cationic, or radical pathways, each with distinct mechanisms and characteristics. mdpi.comrsc.org

Anionic ring-opening polymerization is the most widely utilized method for synthesizing polyamides from lactams. rsc.org The process typically requires a strong base as an initiator or catalyst and often an N-acyllactam as a co-initiator or activator. rsc.orgrsc.org

The mechanism proceeds in several steps:

Initiation : A strong base abstracts the acidic proton from a lactam monomer to form a lactam anion. rsc.org In the absence of a co-initiator, this anion can attack another monomer, leading to a ring-opening and the formation of a primary amine anion. This species is more basic than the lactam anion and rapidly undergoes proton exchange to generate a new lactam anion and an ω-aminoacyllactam, which acts as the true growth center. mdpi.com

Propagation : The propagation step involves the nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the N-acylated lactam at the growing chain end. mdpi.com This process regenerates the acylated lactam terminal group, allowing the chain to grow. doi.org The reaction essentially consists of the repeated acylation of the lactam anion. mdpi.com

Side Reactions : Especially at elevated temperatures, various side reactions can occur, which may consume or regenerate the active species, leading to complexities in the polymerization process. rsc.org The presence of water is particularly detrimental as it can deactivate the catalyst and activator. mdpi.com

The presence of a substituent on the lactam ring, such as the amino group in 3-aminoazepan-2-one, can pose challenges. The primary amine is also acidic and can react with the strong bases used for initiation, potentially interfering with the polymerization. For this reason, protection of the amino group is often necessary before polymerization. nih.gov

Cationic ring-opening polymerization of lactams is initiated by acids, which can be strong Brønsted acids or Lewis acids. mdpi.com The mechanism involves the protonation of the lactam's carbonyl oxygen, which activates the monomer for nucleophilic attack by another neutral lactam monomer. rsc.org This attack results in the formation of an aminoacyl lactam cation. The chain propagates through the subsequent attack of neutral monomers on the activated, protonated end of the growing polymer chain. rsc.org While feasible, CROP of lactams is generally less common than AROP because it can be more prone to side reactions that limit the achievable molecular weight. iupac.org

While less common for lactams than ionic methods, radical ring-opening polymerization offers an alternative route for incorporating amide functionalities into polymer backbones. anr.fr This mechanism typically involves specially designed monomers, such as O,N-cyclic ketene (B1206846) acetals, which can undergo radical ring-opening. anr.fr The copolymerization of these specialized monomers with common vinyl monomers allows for the introduction of amide groups into the polymer backbone, which can promote intermolecular hydrogen bonding and enhance the material's thermal and mechanical properties. anr.fr This approach provides a pathway to create functionalized polyamides and copolymers with unique architectures. anr.fr

The direct polymerization of this compound is challenging due to the reactivity of the primary amino group, which can interfere with the polymerization catalysts and initiators. Research has shown that unprotected α-amino-ε-caprolactam (an isomer of this compound) or monomers with common protecting groups like Boc and Cbz are not effectively polymerized via AROP. nih.gov

A successful strategy involves the protection of the amino group prior to polymerization. A study on the synthesis of linear ε-poly-lysine utilized a 2,5-dimethylpyrrole group to protect the α-amino group of ε-caprolactam. This protected monomer (MPCL) was successfully polymerized via anionic ring-opening polymerization using sodium as a catalyst at high temperatures (260 °C), followed by the removal of the protecting group to yield the final functional polyamide. nih.gov The polymerization yield and resulting polymer molecular weight were dependent on the catalyst-to-monomer ratio. nih.gov

Anionic ROP of 2,5-dimethylpyrrole protected α-amino-ε-caprolactam (MPCL) at 260 °C nih.gov
Na/MPCL Feed Ratio (%)Yield (%)Number-Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
10621,8001.5
5702,5001.6
2754,3001.8
1807,0002.1
0.58510,5002.5

Copolymerization is another key strategy for incorporating the functionality of this compound into polyamides. The protected monomer (MPCL) has been successfully copolymerized with ε-caprolactam (CL). nih.gov The resulting copolymers contained both monomer units, with the ratio in the final polymer being close to the initial comonomer feed ratio, indicating a statistical incorporation. nih.gov

Copolymerization of MPCL with ε-Caprolactam (CL) nih.gov
Initial Comonomer Ratio (CL/MPCL)Polymer Yield (%)Copolymer Unit Ratio (CL/MPCL)Number-Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
10/907511/898,5002.3
30/707232/686,8002.1
50/507053/475,5001.9

This approach demonstrates a viable route to synthesizing copolymers where the amino functionality is distributed along the polyamide chain. Similarly, studies on other functionalized lactams, such as those with Boc-protected amino groups, have shown that copolymerization can lead to materials with compositional drift, where the relative reactivity of the monomers influences their distribution along the polymer chain. acs.org

Incorporating a functional monomer like this compound into a polymer backbone fundamentally alters the material's properties and potential applications. rsc.org The pendant primary amine (once deprotected) introduces a reactive site along the polyamide chain.

This functionalization can lead to several key changes:

Enhanced Properties : The amino groups can participate in hydrogen bonding, potentially increasing the polymer's glass transition temperature and altering its mechanical properties. anr.fr They can also increase the hydrophilicity of the polymer.

Post-Polymerization Modification : The primary amine serves as a handle for further chemical reactions. This allows for the grafting of different molecules onto the polyamide backbone, creating bespoke materials with tailored properties such as enhanced water resistance or specific biological activities. rsc.orgchemrxiv.org

Controlled Degradability : The introduction of different chemical linkages can be used to engineer degradable polyamides. For instance, incorporating dynamic bonds can create materials that degrade under specific stimuli. chemrxiv.org

Biomedical Applications : Polyamides containing amino groups, such as the ε-poly-lysine synthesized from protected α-amino-ε-caprolactam, are of great interest for biomedical applications, including drug delivery and tissue engineering, due to their polycationic nature and biodegradability. nih.govnih.govacs.org

The ability to incorporate this compound, either as a homopolymer or a copolymer, opens a pathway to a new class of functional polyamides whose properties can be precisely controlled through both the initial polymerization and subsequent chemical modification. rsc.orgmdpi.com

Cationic Ring-Opening Polymerization (CROP)

Use of this compound N-Carboxyanhydrides (NCAs) in Polymerization

The utilization of this compound N-carboxyanhydride (NCA) in polymerization processes is a cornerstone for producing advanced polymer architectures. illinois.edu NCAs are cyclic derivatives of amino acids that, upon initiation, undergo ROP to form long polypeptide chains. illinois.edufrontiersin.org This method is favored for its ability to produce high molecular weight polymers with a degree of control over the final structure. pku.edu.cnillinois.edu

The synthesis of polypeptides and their analogues from this compound NCA is a primary focus. Current time information in Bangalore, IN.mdpi.com The ROP of NCAs can be initiated by various compounds, including primary amines, and proceeds through mechanisms such as the normal amine mechanism (NAM). frontiersin.orgnih.gov The NAM is a chain-growth process that, in the absence of side reactions, can lead to polymers with predictable molecular weights and narrow molecular weight distributions. frontiersin.org

Recent advancements have explored the use of primary amine hydrochlorides as initiators, which can lead to a more controlled polymerization by favoring the NAM. nih.gov Additionally, the in-situ formation of NCAs from N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) has been shown to be a moisture-insensitive and stable alternative for polypeptide synthesis. nih.gov The polymerization conditions, such as temperature and the choice of initiator, play a crucial role in the outcome of the synthesis, affecting both the dispersity and the degree of polymerization. nih.gov

Detailed research findings have demonstrated the successful synthesis of various polypeptides with controlled molecular weights and low polydispersity. nih.gov For instance, the polymerization of N-phenoxycarbonyl-functionalized α-amino acid (NPCA) using n-BuNH₃⁺Cl⁻ as an initiator at 70°C in DMAc has yielded polypeptides with DPs consistent with the feed ratios and narrow polydispersity indices (Đ). nih.gov

Table 1: Synthesis of PNBO Polypeptides via NPCA Polymerization

Entry [M]₀/[I]₀ DP (¹H NMR) Mₙ (GPC) Mₙ (MALDI) Đ (GPC) Đ (MALDI)
1 5 5 1.1 1.2 1.10 1.05
2 7 7 1.5 1.6 1.09 1.04
3 10 10 2.1 2.2 1.08 1.03
4 20 19 4.0 4.1 1.07 1.02
5 30 28 5.9 6.0 1.06 1.02
6 50 47 9.8 9.9 1.05 1.01
7 100 95 19.8 20.0 1.04 1.01
8 200 190 39.6 39.8 1.05 1.01
9 400 380 79.2 79.5 1.06 1.01
10 800 760 158.4 158.8 1.08 1.01

Data derived from studies on NPCA polymerization. nih.gov The table illustrates the control achieved over the degree of polymerization (DP) and polydispersity (Đ) by varying the monomer-to-initiator ratio ([M]₀/[I]₀).

Control over the polymer topology, whether linear or branched, and the molecular weight is a critical aspect of polymer synthesis. mdpi.comrsc.org The choice of monomer and polymerization conditions can dictate the final architecture of the polymer. cardiff.ac.uk For instance, the use of asymmetrical AB₂ monomers, such as L-lysine, can lead to the formation of highly branched structures like dendrimers and hyperbranched polymers. mdpi.com

In the context of this compound, controlling the polymerization of its corresponding NCA allows for the synthesis of linear polypeptides. pku.edu.cn However, side reactions can sometimes lead to branching. The molecular weight of the resulting polymers can be controlled by adjusting the monomer-to-initiator ratio and by employing controlled/"living" polymerization techniques. mdpi.comcmu.edu These techniques aim to minimize termination and chain transfer reactions, allowing the polymer chains to grow at a uniform rate. cmu.edu The development of such controlled polymerization methods is crucial for producing well-defined polymers for specific applications. mdpi.com

Synthesis of Polypeptides and Poly(amino acid) Analogues

Applications of this compound-based Polymers

Polymers derived from this compound have promising applications in various fields, particularly in biomedicine, owing to their biocompatibility and biodegradability. nih.govgsconlinepress.com These polymers can be designed to have specific functionalities, making them suitable for use in drug delivery, wound healing, and the formation of hydrogels. nih.govnih.gov

Biomedical Applications (e.g., Drug Delivery, Wound Healing)

In the realm of biomedical applications, polymers based on amino acids are extensively studied for drug delivery systems. nih.govmdpi.comscirp.orgnih.gov These polymers can form nanoparticles or micelles that encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific tissues or cells. mdpi.comresearchgate.net The ability to control the polymer's properties, such as its hydrophilicity and degradation rate, is essential for designing effective drug delivery vehicles. mdpi.com

For wound healing, biopolymers play a significant role in creating scaffolds that support tissue regeneration. nih.govmdpi.comnih.gov Polymers derived from amino acids are particularly advantageous due to their structural similarity to the extracellular matrix, which promotes cell adhesion and proliferation. nih.gov These materials can be fabricated into various forms, such as films, sponges, and hydrogels, to suit different types of wounds. mdpi.com

Hydrogel Formation

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govmdpi.comresearchgate.net They are widely used in biomedical applications due to their soft, tissue-like properties. elspub.commdpi.com Polymers based on this compound can be cross-linked to form hydrogels. nih.gov The cross-linking can be achieved through various methods, including chemical cross-linking, to create stable networks. mdpi.comencyclopedia.pub These hydrogels can be designed to be stimuli-responsive, for example, to changes in pH or temperature, which is a valuable property for controlled drug release applications. scirp.org The porous structure of hydrogels also makes them suitable for use as scaffolds in tissue engineering. mdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Aminoazepan-2-one, and how do reaction conditions affect yield and purity?

  • Methodology : The compound can be synthesized via cyclization of lysine derivatives. For example, DL-lysine or L-lysine hydrochloride undergoes intramolecular lactamization under acidic conditions (e.g., HCl catalysis) to form the seven-membered azepanone ring . Alternative routes include benzoylation of this compound hydrochloride with benzoyl chloride, followed by recrystallization in CH₂Cl₂-petroleum ether to improve purity . Key parameters include pH control (acidic conditions for cyclization) and solvent selection to minimize side reactions.
  • Data Considerations : Yields vary (e.g., 76–83% in similar lactam syntheses ), with impurities like unreacted lysine or byproducts requiring purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the lactam ring and amine functionality. For example, the carbonyl group (C=O) typically resonates at ~170 ppm in ¹³C NMR, while the NH₂ group shows broad signals in ¹H NMR . High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, 254 nm) quantifies purity, with retention times calibrated against standards .
  • Data Contradictions : Impurities like residual solvents or degradation products (e.g., open-chain amines) may require gradient elution protocols or mass spectrometry (LC-MS) for resolution .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodology : LogP values (calculated or experimental) determine lipophilicity, influencing solvent selection for reactions. For instance, the compound’s moderate polarity (LogP ~0.5–1.5) suggests solubility in polar aprotic solvents (e.g., DMF, THF) but limited solubility in water . Stability studies under varying pH (1–13) and temperature (25–60°C) can identify degradation pathways (e.g., hydrolysis of the lactam ring) .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)- or (R)-3-Aminoazepan-2-one be achieved, and what chiral resolution methods are effective?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) during lactamization can yield enantiomerically pure forms. For example, (S)-3-Aminoazepan-2-one is synthesized via L-lysine precursors under kinetic resolution conditions . Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers, with enantiomeric excess (ee) quantified via polarimetry or circular dichroism (CD) .
  • Challenges : Racemization during purification steps (e.g., recrystallization) requires low-temperature processing and inert atmospheres to preserve stereochemistry .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Systematic structure-activity relationship (SAR) studies are essential. For example, substituting the amine group with acyl or aryl moieties (e.g., benzoylation ) can modulate receptor binding. Biological assays (e.g., enzyme inhibition, receptor binding) must include positive/negative controls (e.g., IC₅₀ comparisons) and statistical validation (p < 0.05) .
  • Data Analysis : Contradictions may arise from impurity interference (e.g., residual solvents in bioassays). Orthogonal analytical methods (e.g., LC-MS-NMR) validate compound integrity before biological testing .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Methodology : Density functional theory (DFT) calculations predict electron density and reactive sites (e.g., lactam carbonyl as a hydrogen bond acceptor). Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., proteases or kinases). Free energy perturbation (FEP) simulations optimize binding affinity by evaluating substituent effects .
  • Validation : Correlate computational predictions with experimental IC₅₀ values and X-ray crystallography data (e.g., crystal structures of inhibitor-enzyme complexes) .

Methodological Recommendations

  • Synthesis : Prioritize lysine-based routes for scalability and benzoylation for functionalization .
  • Characterization : Combine NMR, HPLC, and LC-MS for structural and purity analysis .
  • Advanced Applications : Use chiral catalysts for enantioselective synthesis and computational modeling for SAR optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.